(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol
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Overview
Description
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with phenylmagnesium bromide to introduce the phenyl group, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production methods for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.
Scientific Research Applications
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol involves its interaction with molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(pyridin-2-yl)phenyl)methanol
- 2-Fluoro-3-(pyridin-4-yl)phenyl)methanol
- 3-Fluoro-2-(pyridin-3-yl)phenyl)methanol
Uniqueness
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical and biological properties. This unique structure can lead to different reactivity patterns and interactions compared to other similar compounds .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(2-fluoro-3-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-10(8-15)3-1-5-11(12)9-4-2-6-14-7-9/h1-7,15H,8H2 |
InChI Key |
HDLGVMXBDJSQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)F)CO |
Origin of Product |
United States |
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